

# An In-Depth Technical Guide to the Pharmacodynamics of FS-1502

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For Researchers, Scientists, and Drug Development Professionals

Note: Initial searches for "**EF-1502**" did not yield relevant results. The information presented here pertains to FS-1502, an anti-HER2 antibody-drug conjugate, which is likely the intended subject of inquiry.

#### Introduction

FS-1502 is an investigational antibody-drug conjugate (ADC) targeting human epidermal growth factor receptor 2 (HER2). It represents a promising therapeutic strategy for patients with HER2-expressing advanced solid tumors, particularly metastatic breast cancer. This guide provides a comprehensive overview of the pharmacodynamics of FS-1502, based on available preclinical and clinical data.

### **Core Components and Mechanism of Action**

FS-1502 is comprised of three key components:

- A monoclonal antibody: An anti-HER2 antibody derived from trastuzumab, which provides specificity for HER2-expressing tumor cells.[1]
- A cytotoxic payload: Monomethyl auristatin F (MMAF), an antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2][3]



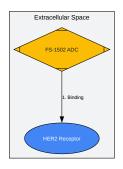
• A linker: A cancer-selective cleavable β-glucuronide linker designed for stable circulation and tumor-selective release of the payload.[1][2][4]

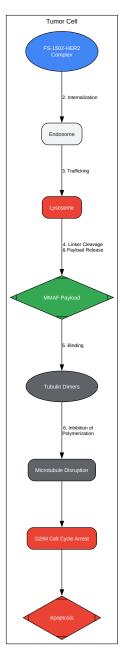
The conjugation of the linker and payload to the antibody is achieved through a site-specific chemoenzymatic method, ensuring a well-defined drug-to-antibody ratio (DAR).[1]

## **Signaling Pathway and Mechanism of Action**

The proposed mechanism of action for FS-1502 follows the established paradigm for ADCs.







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Caption: General mechanism of action for FS-1502.



## **Preclinical Pharmacodynamics**

In vitro studies have demonstrated that FS-1502 induces more potent target-dependent cytotoxicity and cell cycle arrest compared to ado-trastuzumab emtansine (T-DM1).[5] In xenograft mouse models, FS-1502 has shown potent antitumor activity in tumors with both high and low HER2 expression, including models resistant to T-DM1.[1] It was also observed to accumulate in HER2-positive breast cancer cells (JIMT-1) without significant accumulation in other organs.[1]

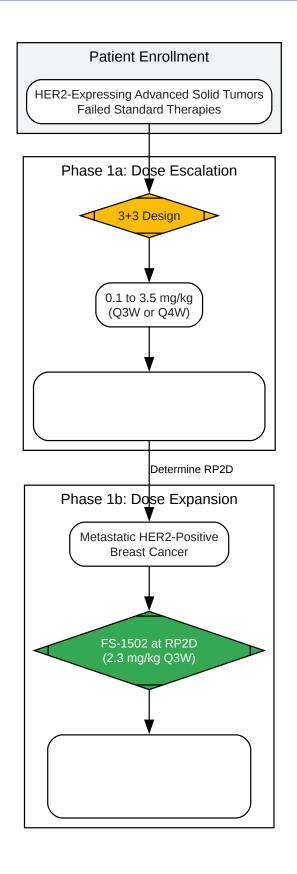
Note: Detailed experimental protocols for these preclinical studies are not publicly available.

## Clinical Pharmacodynamics: Phase 1a/1b Trial (NCT03944499)

A multicenter, single-arm, open-label, dose-escalation (Phase 1a) and dose-expansion (Phase 1b) study was conducted to evaluate the safety, tolerability, and antitumor activity of FS-1502 in patients with HER2-expressing advanced solid tumors.[4][6]

**Experimental Protocol: Phase 1a/1b Clinical Trial** 





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Caption: Workflow of the Phase 1a/1b clinical trial for FS-1502.







Patient Population: Adult patients with HER2-expressing advanced malignant solid tumors who had progressed on, were intolerant to, or had no available standard therapy.[4][5] The phase 1b expansion cohort specifically enrolled patients with histologically or cytologically confirmed HER2-positive metastatic breast cancer who had received two or more prior lines of therapy.[5]

#### Study Design:

- Phase 1a (Dose Escalation): A "3+3" dose-escalation design was used to determine the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D) of FS-1502.[4]
- Phase 1b (Dose Expansion): Patients were treated at the RP2D to further evaluate the antitumor activity and safety of FS-1502.[6]

Treatment: FS-1502 was administered intravenously. Dosing schedules of every 3 weeks (Q3W) and every 4 weeks (Q4W) were evaluated during dose escalation.[6] The determined RP2D was 2.3 mg/kg Q3W.[4][5]

#### **Efficacy Results**

The following table summarizes the key efficacy outcomes from the Phase 1b portion of the study in patients with HER2-positive breast cancer treated at the RP2D of 2.3 mg/kg.



Efficacy Endpoint	Result	95% Confidence Interval
Best Overall Response Rate (ORR)	53.7%	41.1% - 66.0%
Confirmed ORR	37.5%	25.8% - 50.0%
Complete Response (CR)	3.0%	-
Partial Response (PR)	50.7%	-
Stable Disease (SD)	34.3%	-
Disease Control Rate (DCR)	88.1%	77.8% - 94.7%
Median Time to Response	2.7 months	1.2 - Not Reached
Median Progression-Free Survival (PFS)	15.5 months	4.6 - Not Reached

Data based on a cutoff date of December 24, 2022.[5][6]

#### **Safety and Tolerability**

FS-1502 was generally well-tolerated. Dose-limiting toxicities (DLTs) were observed in one patient each at the 3.0 mg/kg and 3.5 mg/kg dose levels.[4][5] The MTD was not reached.[4][5]

The following table summarizes the most common treatment-related adverse events (TRAEs) observed in the overall study population.

Adverse Event	Any Grade	Grade ≥3
Increased Aspartate Aminotransferase (AST)	66.7%	-
Hypokalemia	51.3%	15.3%
Increased Alanine Aminotransferase (ALT)	44.0%	-
Decreased Platelet Count	-	8.0%



Data based on the overall study population (n=150).[2]

Serious drug-related adverse events were reported in 9.3% of patients, with the most common being decreased platelet count (2.7%).[2]

#### Conclusion

FS-1502 has demonstrated a manageable safety profile and promising antitumor activity in patients with HER2-positive advanced breast cancer. Its mechanism of action, leveraging a proven target with a potent cytotoxic payload and a selective linker, supports its continued clinical development. Further randomized controlled trials are necessary to confirm the efficacy and safety of FS-1502 in this patient population.

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